molecular formula C21H24N4O4S B10879446 4-({(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide

4-({(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide

Cat. No.: B10879446
M. Wt: 428.5 g/mol
InChI Key: BKZRSWAMKDACQQ-UHFFFAOYSA-N
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Description

4-({(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a methoxyphenyl group, a propyl group, and a benzenesulfonamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide typically involves multiple steps:

  • Formation of the Pyrazole Core: : The pyrazole ring can be synthesized via the reaction of a 1,3-diketone with hydrazine or its derivatives. For instance, 1-(4-methoxyphenyl)-3-propyl-1,3-diketone can react with hydrazine hydrate to form the pyrazole core.

  • Introduction of the Sulfonamide Group: : The benzenesulfonamide moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions.

  • Formation of the Final Compound: : The final step involves the condensation of the pyrazole derivative with an appropriate aldehyde or ketone to form the desired compound. This step may require specific catalysts and reaction conditions to ensure the formation of the (1Z)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

  • Reduction: : Reduction reactions could target the carbonyl groups within the pyrazole ring, potentially converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a phenol, while reduction of the carbonyl groups could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts. Its structural features suggest it could interact with various biological targets.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects. The presence of the sulfonamide group is particularly interesting, as sulfonamides are known for their antibacterial properties.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate.

Mechanism of Action

The mechanism by which 4-({(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzyme activity by mimicking the natural substrate or by binding to the active site.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(1Z)-1-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide
  • 4-({(1Z)-1-[1-(4-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide

Uniqueness

The uniqueness of 4-({(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide lies in its specific substitution pattern. The presence of the methoxy group on the phenyl ring can influence its electronic properties and reactivity, potentially leading to different biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

4-[1-[2-(4-methoxyphenyl)-3-oxo-5-propyl-1H-pyrazol-4-yl]ethylideneamino]benzenesulfonamide

InChI

InChI=1S/C21H24N4O4S/c1-4-5-19-20(14(2)23-15-6-12-18(13-7-15)30(22,27)28)21(26)25(24-19)16-8-10-17(29-3)11-9-16/h6-13,24H,4-5H2,1-3H3,(H2,22,27,28)

InChI Key

BKZRSWAMKDACQQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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